

Thermal Stability of Poly(propylene adipate): A Comparative Analysis by Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexanedioic acid;propane-1,2-diol*

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A detailed comparison of the thermal decomposition behavior of poly(propylene adipate) against other key aliphatic polyesters, supported by experimental data from Thermogravimetric Analysis (TGA), reveals significant differences in their stability. This guide provides researchers, scientists, and drug development professionals with a concise overview of these findings, including detailed experimental protocols and a visual representation of the analytical workflow.

The thermal stability of biodegradable polyesters is a critical parameter influencing their processing conditions and application range. Among the family of poly(alkylene adipate)s, poly(propylene adipate) (PPAd) is a key polymer with various potential applications. Understanding its thermal decomposition characteristics in comparison to structurally similar polyesters such as poly(ethylene adipate) (PEAd) and poly(butylene adipate) (PBAAd) is essential for material selection and optimization.

A comparative study on the thermal degradation of these three high molecular weight aliphatic polyesters—PEAd, PPAd, and PBAAd—synthesized by a two-stage melt polycondensation method, provides valuable insights into their relative thermal stabilities.^[1] Thermogravimetric analysis (TGA) of these polymers demonstrates that both poly(ethylene adipate) and poly(propylene adipate) exhibit lower thermal stability compared to poly(butylene adipate).^[1]

Comparative Thermal Decomposition Data

The thermal decomposition of these polyesters was evaluated by TGA, with the key findings summarized in the table below. The data highlights the temperatures at which significant weight loss occurs, providing a quantitative measure of their thermal stability.

Polymer	Onset Decomposition Temperature (°C)	Peak Decomposition Temperature (°C)	Final Decomposition Temperature (°C)	Activation Energy (kJ/mol)
Poly(ethylene adipate) (PEAd)	Not explicitly stated	Not explicitly stated	Not explicitly stated	153 ^[1]
Poly(propylene adipate) (PPAd)	Not explicitly stated	Not explicitly stated	Not explicitly stated	121 (first stage), 157 (second stage) ^[1]
Poly(butylene adipate) (PBAd)	Not explicitly stated	Not explicitly stated	Not explicitly stated	185 (first stage), 217 (second stage) ^[1]

Note: Specific onset, peak, and final decomposition temperatures were not available in the provided search results. The activation energy, a measure of the energy barrier for decomposition, is a key indicator of thermal stability, with higher values indicating greater stability.

The kinetic analysis of the thermal degradation process reveals that the decomposition of poly(ethylene adipate) can be described by a single mechanism.^[1] In contrast, both poly(propylene adipate) and poly(butylene adipate) exhibit a two-mechanism decomposition process.^[1] The initial, smaller mass loss is followed by a main decomposition mechanism where substantial mass loss occurs.^[1] The higher activation energies for both stages of poly(butylene adipate)'s decomposition underscore its superior thermal stability over the other two polyesters.^[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a representative experimental protocol for conducting TGA on aliphatic polyesters to determine their thermal stability.

Objective: To determine the thermal decomposition profile of polyester samples by measuring the weight loss as a function of temperature.

Apparatus:

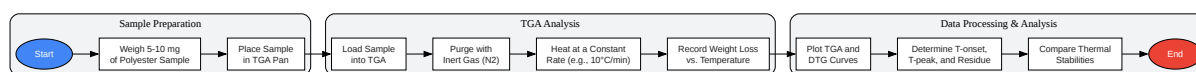
- Thermogravimetric Analyzer (TGA)
- Microbalance
- Sample pans (e.g., platinum, alumina)
- Inert gas supply (e.g., Nitrogen)
- Data acquisition and analysis software

Procedure:

- Sample Preparation: A small amount of the polyester sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan.
- Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
- Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
- Data Collection: The weight of the sample is continuously monitored and recorded as a function of temperature.
- Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal stability parameters, including the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the final residual weight. The derivative of the TGA curve (DTG curve) is often used to more accurately determine the Tpeak.

Experimental Workflow

The logical flow of the Thermogravimetric Analysis is depicted in the following diagram:



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Caption: Experimental workflow for TGA.

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References

- 1. researchgate.net [researchgate.net]
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